4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further modified with a 4-ethoxy-3-methoxyphenyl group, while the isoquinoline nitrogen is bonded to a 4-ethoxyphenyl substituent. Its molecular formula is C₃₁H₂₈N₃O₅ (approximate molecular weight: ~546.6 g/mol). The ethoxy and methoxy groups enhance lipophilicity (predicted logP ≈ 4.0), favoring membrane permeability .
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-4-34-20-13-11-19(12-14-20)31-17-23(21-8-6-7-9-22(21)28(31)32)27-29-26(30-36-27)18-10-15-24(35-5-2)25(16-18)33-3/h6-17H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMWRVPGBDAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate phenethylamine derivative reacts with an aldehyde under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using ethyl iodide and sodium methoxide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol, ethyl iodide (EtI) in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ether or ester derivatives.
Scientific Research Applications
Structural Characteristics
This compound contains an oxadiazole ring fused with a dihydroisoquinolinone core. The presence of ethoxy and methoxy substituents enhances its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 454.5 g/mol.
Chemistry
Building Block for Synthesis
The compound serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in the development of new materials and compounds through reactions such as:
- Suzuki-Miyaura Cross-Coupling : Used for forming carbon-carbon bonds.
- Cyclization Reactions : Leading to the formation of additional heterocyclic compounds.
Biology
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains.
- Anticancer Activity : Studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. For example, IC50 values for certain derivatives have ranged from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Mechanism of Action
The mechanism involves interaction with specific molecular targets such as:
- Telomerase : Implicated in cancer cell immortality.
- Histone Deacetylases (HDAC) : Involved in gene expression regulation.
These interactions can modulate cellular pathways related to proliferation and apoptosis.
Medicine
Therapeutic Applications
The compound is being explored for its therapeutic potential in drug development. Its unique structure allows it to target specific enzymes or receptors, making it a candidate for treating various diseases, particularly cancers.
Industrial Applications
In the industrial sector, the compound is investigated for its potential use in developing new materials such as:
- Polymers : Due to its unique chemical properties.
- Dyes : Leveraging its chromophoric characteristics.
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of MCF-7 cell growth with an IC50 of 1.5 µM. |
| Study B | Antimicrobial | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations below 10 µg/mL. |
| Study C | Drug Development | Explored potential as a therapeutic agent targeting histone deacetylases, leading to altered gene expression patterns associated with cancer progression. |
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its structural features and functional groups.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Substituent Effects : Ethoxy/methoxy groups in the target compound increase lipophilicity over simpler phenyl-substituted analogs (e.g., triazolones in ). This may improve blood-brain barrier penetration for CNS-targeted applications .
Functional Group and Bioactivity Comparison
- Oxadiazole vs. Triazole derivatives (e.g., ) show broad-spectrum antimicrobial activity, while oxadiazoles are often explored for anticancer and anti-inflammatory applications .
- Ethoxy/Methoxy Positioning :
Pharmacokinetic Properties
| Property | Target Compound | 3-[3-(4-Ethoxy-3-Methoxyphenyl)-Oxadiazolyl]-Quinolinone | 4-(4-Ethoxyphenyl)-Triazolone |
|---|---|---|---|
| logP | ~4.0 | 4.01 | ~3.5 |
| H-Bond Acceptors | 7 | 7 | 5 |
| Polar Surface Area | ~70.6 Ų | 70.6 Ų | ~60 Ų |
Implications : Higher polar surface area (PSA) in the target compound may reduce passive diffusion but improve solubility compared to triazolones .
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of the compound includes an oxadiazole ring fused with an isoquinolinone core , along with various substituents such as ethoxy and methoxy groups. This unique configuration contributes to its biological activity.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 469.497 g/mol |
| Molecular Formula | C24H28N4O3 |
| LogP | 3.1945 |
| Polar Surface Area | 62.543 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxadiazole moiety is known to exhibit diverse biological effects, influencing cellular pathways involved in cell proliferation and apoptosis.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can bind to various receptors, altering their activity and downstream signaling pathways.
- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating promising results.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A synthesis of related oxadiazole compounds showed significant inhibition against multiple cancer cell lines, such as MCF7 (breast cancer) and HEPG2 (liver cancer) with IC50 values ranging from 1.18 µM to 10 µM .
- The compound exhibited a mean growth percent (GP) of 62.61% against treated cell lines, indicating its effectiveness in reducing cell viability .
- Mechanism-Based Approaches :
- In Vivo Studies :
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been screened for antimicrobial activity against various bacterial strains, showing effectiveness similar to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
